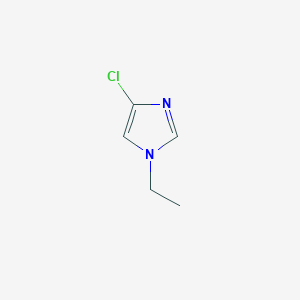

4-Chloro-1-ethyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIYDNOPMLTHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700099 | |

| Record name | 4-Chloro-1-ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-70-4 | |

| Record name | 4-Chloro-1-ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Ethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 4-Chloro-1-ethyl-1H-imidazole, distinct signals for the protons of the imidazole (B134444) ring and the N-ethyl group are expected.

Imidazole Ring Protons: The two protons on the imidazole ring (at positions 2 and 5) would appear as singlets, as they are not typically coupled to each other. Their chemical shifts would be in the aromatic region, generally between δ 7.0 and 8.0 ppm. The electron-withdrawing effect of the adjacent nitrogen atoms and the chlorine atom would influence their precise location.

N-Ethyl Group Protons: The ethyl group would exhibit a characteristic A2B3 spin system. A quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) would be observed. The methylene protons, being attached to the nitrogen atom, would be deshielded and appear at approximately δ 3.8-4.2 ppm. The methyl protons would resonate further upfield, typically around δ 1.3-1.5 ppm, with a coupling constant (J) of approximately 7 Hz.

Expected ¹H NMR Data (Theoretical)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.5-8.0 | s | - |

| H-5 | ~7.0-7.5 | s | - |

| N-CH2-CH3 | ~3.8-4.2 | q | ~7 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are anticipated.

Imidazole Ring Carbons: Three signals would correspond to the carbon atoms of the imidazole ring. The carbon atom bonded to chlorine (C-4) would be significantly influenced by the halogen's electronegativity. The other two carbons (C-2 and C-5) would also have characteristic chemical shifts in the aromatic region, typically between δ 115 and 140 ppm.

N-Ethyl Group Carbons: Two signals would be observed for the ethyl group carbons. The methylene carbon (-CH2-) would be downfield (around δ 40-50 ppm) due to its attachment to the nitrogen atom, while the methyl carbon (-CH3) would be upfield (around δ 15-20 ppm).

Expected ¹³C NMR Data (Theoretical)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~135-140 |

| C-4 | ~115-125 |

| C-5 | ~125-135 |

| N-CH2-CH3 | ~40-50 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, it would link the H-2 signal to the C-2 signal, the H-5 signal to the C-5 signal, and the methylene and methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The H-2 proton correlating with C-4 and C-5.

The H-5 proton correlating with C-2 and C-4.

The N-CH2 protons correlating with the imidazole ring carbons (C-2 and C-5) and the methyl carbon of the ethyl group.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the imidazole ring and the ethyl group.

C-H stretching: Aromatic C-H stretching vibrations of the imidazole ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations would be found in the 1350-1250 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ region. libretexts.org

Expected FT-IR Data (Theoretical)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| > 3000 | Aromatic C-H stretch |

| < 3000 | Aliphatic C-H stretch |

| 1600-1450 | C=N, C=C ring stretch |

| 1350-1250 | C-N stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give stronger signals in Raman spectra.

Ring Vibrations: The symmetric breathing vibrations of the imidazole ring would be expected to give a strong signal in the Raman spectrum.

C-Cl Vibration: The C-Cl bond, being a relatively non-polar bond, might also show a characteristic Raman signal.

A detailed analysis of both FT-IR and FT-Raman spectra would allow for a comprehensive understanding of the vibrational modes of this compound. However, without experimental data, specific peak assignments remain theoretical.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, with a molecular formula of C₅H₇ClN₂, the theoretical exact mass can be calculated and compared to the experimentally determined value.

Detailed research findings have reported the high-resolution mass spectrometry data for this compound. The calculated exact mass for the molecular ion [M]⁺˙ is 130.0298, while the experimentally found value is 130.0297. snu.ac.kr This close correlation between the theoretical and found values provides strong evidence for the assigned molecular formula.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₇ClN₂ | alfa-chemistry.com |

| Calculated Exact Mass [M]⁺˙ | 130.0298 | snu.ac.kr |

| Found Exact Mass [M]⁺˙ | 130.0297 | snu.ac.kr |

This is an interactive data table. You can sort and filter the data as needed.

The fragmentation pathway of this compound under electron ionization (EI) can be predicted based on the stability of the resulting fragments. While detailed experimental studies on the fragmentation of this specific molecule are not widely published, a theoretical pathway can be proposed. The initial event is the formation of the molecular ion (m/z 130). Subsequent fragmentation would likely proceed through several key pathways:

Loss of the ethyl group: Cleavage of the N-C bond can result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 101.

Loss of a chlorine atom: The molecule may lose a chlorine radical (•Cl), which would yield a fragment at m/z 95.

Ring cleavage: The imidazole ring itself can undergo fragmentation, leading to various smaller charged species.

A comprehensive analysis would involve tandem mass spectrometry (MS/MS) experiments to isolate and further fragment these primary ions, confirming their structure and establishing a definitive fragmentation map.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions (if applicable for crystalline derivatives)

For a crystalline derivative of this compound, this technique would yield a wealth of structural data. The analysis would begin with the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as the unit cell dimensions, space group, and specific intermolecular interactions are not available.

Should a crystalline derivative be prepared and analyzed, the expected data would be presented in a crystallographic information file (CIF). A summary of such hypothetical data is presented in the table below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Degrees (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Intermolecular Interactions | e.g., C-H···N hydrogen bonds, π-π stacking |

This is an interactive data table representing hypothetical data for illustrative purposes.

The elucidation of the crystal structure would be invaluable for understanding the solid-state properties of this compound and for correlating its structure with its physical and chemical properties.

Reactivity and Mechanistic Investigations of 4 Chloro 1 Ethyl 1h Imidazole

Nucleophilic Substitution Reactions at the C-4 Chlorine

The chlorine atom at the C-4 position of the imidazole (B134444) ring is an effective leaving group, making the compound susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide array of functional groups, serving as a cornerstone for the synthesis of more complex imidazole derivatives. The electron-rich nature of the imidazole ring can be further modulated by substituents, but the C-Cl bond remains a primary site for chemical transformation. smolecule.com

Reactions with Various Nitrogen-Centered Nucleophiles

4-Chloro-1-ethyl-1H-imidazole and its analogs react with a variety of nitrogen-based nucleophiles, including amines and azides. These reactions typically proceed via a nucleophilic substitution mechanism, where the nitrogen atom displaces the chloride ion. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 4-amino-1-ethyl-1H-imidazole derivatives. sci-hub.se Studies on similar 4-chloro-1-aryl-1H-imidazoles have shown that they react with aromatic amines through Michael addition to yield N-[1-(1-aryl-4-chloro-1H-imidazol-5-yl)-2-nitroethyl]anilines. researchgate.net

Furthermore, the substitution of the chlorine atom with an azide (B81097) group can be achieved by reacting the chloroimidazole derivative with sodium azide. researchgate.netresearchgate.net This reaction creates a versatile intermediate, an organic azide, which can undergo further transformations such as thermal cyclization. researchgate.net

Table 1: Nucleophilic Substitution with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Methylamine, Ethylamine, Aromatic Amines | 4-Amino-1-ethyl-1H-imidazole derivatives | sci-hub.seresearchgate.net |

| Azide Ion | Sodium Azide (NaN₃) | 4-Azido-1-ethyl-1H-imidazole | researchgate.netresearchgate.net |

Reactions with Oxygen-Centered Nucleophiles

While specific examples for this compound are not extensively detailed in the provided research, the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems suggest that reactions with oxygen-centered nucleophiles are feasible. Reagents such as sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) are expected to react to form the corresponding 4-alkoxy-1-ethyl-1H-imidazole ethers. Similarly, reaction with hydroxides could potentially yield the 4-hydroxy-1-ethyl-1H-imidazole derivative, although harsher conditions might be required. These transformations are analogous to those observed in other activated chloro-heterocyclic systems.

Reactions with Sulfur- and Carbon-Centered Nucleophiles

The chlorine atom can be readily displaced by sulfur-based nucleophiles. Reactions with thiols (mercaptans) or thiophenols under appropriate conditions yield 4-thioether derivatives. researchgate.net These reactions are valuable for introducing sulfur-containing moieties into the imidazole core.

Reactions with carbon-centered nucleophiles provide a powerful tool for C-C bond formation. A notable example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction. In this process, this compound can be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst to synthesize 4-alkynyl-1-ethyl-1H-imidazole derivatives. Other carbon nucleophiles, such as the enolate of malononitrile, have also been used to displace chloride in similar heterocyclic systems, indicating a broad scope for C-C bond formation. researchgate.net

Table 2: Nucleophilic Substitution with Sulfur- and Carbon-Centered Nucleophiles

| Nucleophile Type | Reagent Example | Reaction Name/Type | Product Type | Reference |

|---|---|---|---|---|

| Sulfur | Thiols, Thiophenols | Nucleophilic Substitution | 4-(Alkyl/Aryl)thio-1-ethyl-1H-imidazoles | researchgate.net |

| Carbon (sp) | Terminal Alkynes | Sonogashira Coupling | 4-Alkynyl-1-ethyl-1H-imidazoles | |

| Carbon (sp³) | Malononitrile | Nucleophilic Substitution | 2-(1-Ethyl-1H-imidazol-4-yl)malononitrile | researchgate.net |

Electrophilic Aromatic Substitution on the Imidazole Ring

A key example of this reactivity is nitration. The reaction of a related imidazole derivative with fuming nitric acid in concentrated sulfuric acid introduces a nitro group onto the ring through the attack of a nitronium ion (NO₂⁺). Other electrophilic substitution reactions, such as formylation via the Vilsmeier-Haack reagent (generated from POCl₃ and DMF), are also common for imidazole systems, typically occurring at an electron-rich carbon position to yield imidazole-carbaldehydes.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound primarily involve transformations of substituents on the imidazole ring, as the core ring is relatively stable.

Oxidative Transformations to Carbaldehydes and Carboxylic Acid Derivatives

The synthesis of carbaldehyde and carboxylic acid derivatives of this compound can be achieved through several oxidative pathways, often starting from a functionalized precursor.

One established method involves the oxidation of a methyl group attached to the imidazole ring. For instance, a 4-chloro-1-ethyl-2-methyl-1H-imidazole derivative can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a sodium bicarbonate solution to convert the methyl group into a carboxylic acid.

Alternatively, a two-step approach can be employed. First, a formyl group (-CHO) is introduced onto the imidazole ring via an electrophilic substitution reaction, such as the Vilsmeier-Haack formylation, to produce a this compound-carbaldehyde. This aldehyde can then be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. evitachem.com The hydrolysis of a corresponding ester, often synthesized through multi-step sequences, is another common route to obtain the final carboxylic acid. nih.gov

Table 3: Selected Oxidative Pathways

| Starting Material Moiety | Reagent(s) | Product Moiety | Description | Reference |

|---|---|---|---|---|

| Ring-Substituted Methyl Group | KMnO₄ / NaHCO₃ | Carboxylic Acid | Direct oxidation of an alkyl side chain. |

Reductive Dehalogenation and Other Reduction Processes

The carbon-chlorine bond at the C4 position of the imidazole ring is a key site for reactivity, and its reductive cleavage is a significant transformation. This reductive dehalogenation typically involves the replacement of the chlorine atom with a hydrogen atom, yielding 1-ethyl-1H-imidazole. This process is often accomplished using catalytic hydrogenation methods.

Commonly employed catalyst systems include palladium on carbon (Pd/C) in the presence of a hydrogen source. The reaction proceeds by the oxidative addition of the chloroimidazole to the palladium(0) surface, followed by hydrogenolysis of the resulting carbon-palladium bond. The choice of solvent and base can influence the reaction's efficiency. For instance, the presence of a base like sodium acetate (B1210297) is often used to neutralize the hydrogen chloride that is formed, preventing side reactions.

While specific studies detailing a wide range of reduction processes for this compound are not extensively documented in publicly accessible literature, the general principles of substituted chloroimidazole reduction are applicable. Alternative reducing agents could potentially include metal hydrides or dissolving metal reduction systems, although these methods may be complicated by the reduction of the imidazole ring itself under harsh conditions.

Cycloaddition Reactions and Annulation Pathways for Complex Heterocycle Formation

The imidazole core of this compound can participate in cycloaddition and annulation reactions to construct more complex fused heterocyclic systems. These reactions are critical in medicinal chemistry and materials science for generating novel molecular scaffolds.

One of the primary annulation strategies involves the reaction of the imidazole nitrogen atoms. For example, the reaction of 4-chloro-1H-imidazoles with dielectrophiles can lead to the formation of fused bicyclic systems. While specific examples detailing the cycloaddition chemistry of the 1-ethyl derivative are limited, related 4-chloroimidazoles are known to undergo reactions that form imidazo[1,2-a]pyridines and other fused heterocycles. These transformations often begin with the quaternization of the N3 nitrogen, followed by an intramolecular cyclization that displaces the C4-chloro group via a nucleophilic substitution mechanism.

The electron-rich nature of the imidazole ring also allows it to act as a diene or dienophile in certain cycloaddition reactions, although the aromaticity of the ring system makes such reactions less favorable compared to non-aromatic counterparts. The presence of the electron-withdrawing chloro group can further modulate the electronic properties of the imidazole ring, influencing its reactivity in these pathways. The development of fused heterocyclic systems often relies on multi-step sequences where the chloroimidazole is first functionalized before the annulation step.

Kinetic and Mechanistic Studies of Key Reactions

Detailed kinetic and mechanistic investigations provide a fundamental understanding of how reactions involving this compound proceed, allowing for optimization and control.

While comprehensive kinetic data for every reaction of this compound is not available, studies on analogous systems, such as nucleophilic aromatic substitution (SNAr) on chloroimidazoles, provide insight. These reactions typically exhibit second-order kinetics, being first-order in the chloroimidazole substrate and first-order in the nucleophile.

The rate constant (k) for such a reaction is highly dependent on the nature of the nucleophile, the solvent, and the temperature. For instance, stronger nucleophiles will generally lead to a larger rate constant. Polar aprotic solvents are often preferred as they can solvate the charged intermediates and transition states, accelerating the reaction.

Table 1: Hypothetical Rate Data for a Nucleophilic Substitution Reaction

| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table illustrates the expected relationship for a second-order reaction. The doubling of either reactant concentration leads to a doubling of the initial rate.

In the context of SNAr reactions, the key reaction intermediate is a Meisenheimer complex. This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the electron-deficient C4 position of the imidazole ring. The negative charge is delocalized across the imidazole ring and onto the electron-withdrawing groups, if present.

The transition state for the formation of the Meisenheimer complex in an SNAr reaction involves the partial formation of the new carbon-nucleophile bond and the localization of negative charge on the imidazole ring. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the geometry and energy of these transition states.

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined experimentally by studying the temperature dependence of the reaction rate constant using the Arrhenius or Eyring equations.

Activation Energy (Ea): Represents the minimum energy barrier that must be overcome for the reaction to occur.

Enthalpy of Activation (ΔH‡): Reflects the change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡): Indicates the change in disorder in forming the transition state. A negative ΔS‡ is common for bimolecular reactions, as two reactant molecules combine to form a more ordered transition state.

These parameters provide a deeper mechanistic understanding. For example, a highly negative ΔS‡ would support a bimolecular, associative mechanism, which is consistent with the formation of a Meisenheimer complex.

Theoretical and Computational Chemistry Studies of 4 Chloro 1 Ethyl 1h Imidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. These computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of a compound in its ground state. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure.

For 4-Chloro-1-ethyl-1H-imidazole, a geometry optimization would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The calculation would yield the optimized structural parameters. This data is typically presented in a table, as shown in the hypothetical example below.

Hypothetical Data Table: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-Cl | Value | ||

| N1-C2 | Value | ||

| N1-C5 | Value | ||

| C4-C5 | Value | ||

| N1-CH2(ethyl) | Value | ||

| C2-N3-C4 | Value | ||

| C5-N1-C2 | Value | ||

| Cl-C4-N3 | Value | ||

| C2-N1-CH2-CH3 | Value |

Note: The values in this table are placeholders and would be derived from actual DFT calculations.

Ab Initio Methods for Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to determine the electronic structure of a molecule. These calculations provide information about the distribution of electrons within the molecule, molecular orbital energies, and other electronic properties that govern its behavior.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The interaction between these orbitals is key to understanding how a molecule will react with other species.

HOMO-LUMO Energy Gap and Chemical Hardness/Softness

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

From the HOMO and LUMO energies, other reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Hypothetical Data Table: Reactivity Descriptors

| Parameter | Energy (eV) |

| E_HOMO | Value |

| E_LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

Note: The values in this table are placeholders and would be derived from FMO analysis.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

The Fukui function is a tool used within DFT to identify which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes.

A high value of the Fukui function for nucleophilic attack (f+) on an atom indicates it is a likely site for an electrophile to attack.

A high value for electrophilic attack (f-) suggests the atom is a probable site for a nucleophile to attack.

This analysis helps predict the regioselectivity of chemical reactions involving this compound.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies or chemical shifts of the optimized molecular structure, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimentally obtained spectra to validate the accuracy of the computational model and aid in the interpretation of experimental results. For instance, calculated vibrational frequencies are often scaled to correct for systematic errors in the computational methods.

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.netresearchgate.netunn.edu.ng

To obtain theoretical ¹H and ¹³C NMR chemical shifts for this compound, the following computational steps would be necessary:

Geometry Optimization: The molecule's three-dimensional structure would first be optimized, typically using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). unn.edu.ng This step is crucial as calculated NMR shifts are sensitive to the molecular geometry.

GIAO Calculation: Using the optimized geometry, a GIAO calculation is performed at a higher level of theory or with a larger basis set to compute the isotropic shielding values (σ) for each nucleus. researchgate.net

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ(TMS) - σ(sample).

Hypothetical Data Table for Calculated NMR Chemical Shifts:

A study on a similar compound, 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide, demonstrated the use of the GIAO method with the B3PW91/6-311++G(d,p) level of theory to calculate ¹H NMR chemical shifts, which showed good correlation with experimental data. unn.edu.ng A similar table for this compound would be populated with the predicted shifts for each unique proton and carbon atom in the molecule.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | Data not available | Data not available |

| C5-H | Data not available | Data not available |

| N-CH₂-CH₃ | Data not available | Data not available |

| N-CH₂-CH₃ | Data not available | Data not available |

| C2 | Data not available | |

| C4 | Data not available | |

| C5 | Data not available | |

| N-CH₂ | Data not available | |

| N-CH₂-CH₃ | Data not available |

Note: The atom numbering is based on standard imidazole (B134444) nomenclature.

Predicted Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

The process involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies.

Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. mdpi.com

Hypothetical Data Table for Predicted Vibrational Frequencies:

A study on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes utilized DFT calculations (B3LYP-D3, PBE0-D3, and ωB97X-D) to analyze their vibrational spectra. mdpi.com A similar approach for this compound would yield a table of predicted frequencies for key vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| C-H stretch (imidazole ring) | Data not available | Data not available | Data not available |

| C-H stretch (ethyl group) | Data not available | Data not available | Data not available |

| C=N stretch | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

| Imidazole ring deformation | Data not available | Data not available | Data not available |

Thermodynamic and Kinetic Parameter Computations

Computational chemistry is also invaluable for determining the thermodynamic stability and kinetic reactivity of molecules.

Enthalpies of Formation (HOF)

The enthalpy of formation (ΔHf°) is a key measure of a molecule's stability. It can be calculated computationally using various methods, such as atomization energies or isodesmic reactions. High-level ab initio methods like G2 or G3 theory are often employed for accurate HOF predictions. A study on N-substituted imidazoles and pyrazoles used the G2(MP2) and B3LYP methods to calculate their enthalpies of formation, which showed good agreement with experimental values for the imidazole series. acs.org

Hypothetical Data Table for Calculated Enthalpy of Formation:

| Method | Calculated ΔHf° (kJ/mol) |

| G2(MP2) | Data not available |

| B3LYP | Data not available |

Reaction Pathway Exploration and Barrier Calculations

Theoretical methods can be used to explore potential reaction pathways, for example, in nucleophilic substitution reactions involving the chlorine atom. By mapping the potential energy surface, transition states can be located, and the activation energy (reaction barrier) can be calculated. This information is crucial for understanding the reactivity of the compound. For instance, studies on the reactions of imidazole derivatives often involve locating transition states for steps like alkylation or substitution.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. mdpi.comasianpubs.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the N3 nitrogen atom of the imidazole ring, making it a likely site for protonation or coordination. The region around the hydrogen atoms would exhibit positive potential.

Non-Linear Optical (NLO) Properties and Potential in Materials Science

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations are commonly used to compute these properties. researchgate.net Molecules with significant charge transfer characteristics often exhibit higher NLO responses. The presence of electron-donating (ethyl group) and electron-withdrawing (chloro group) substituents on the imidazole ring suggests that this compound could possess NLO properties.

Hypothetical Data Table for Calculated NLO Properties:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the dynamic properties and intermolecular interactions of molecules like this compound. While specific MD studies on this particular compound are not extensively documented in publicly available literature, this section outlines the established methodology and the types of valuable information that such simulations would yield.

MD simulations can be employed to understand the behavior of this compound in various environments, such as in the pure liquid state, in solution, or interacting with biological macromolecules. The primary goals of these simulations would be to characterize its conformational dynamics, diffusion behavior, and the nature of its interactions with surrounding molecules.

A typical MD simulation protocol for this compound would involve several key steps. The process begins with obtaining or building a three-dimensional structure of the molecule. bioinformaticsreview.com This initial structure is then placed in a simulation box, which can be filled with solvent molecules (e.g., water) to study its behavior in solution, or populated with many molecules of the compound to simulate the liquid state. galaxyproject.org

The next crucial step is the selection of a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. For a small organic molecule like this compound, a generalized force field such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would be appropriate. gromacs.orgnih.gov These force fields provide parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. youtube.com The accuracy of the simulation is highly dependent on the quality of the force field parameters. researchgate.net

Once the system is set up, it undergoes energy minimization to remove any unfavorable contacts or geometries in the initial configuration. bioinformaticsreview.com This is followed by a period of equilibration, where the system is gradually heated to the desired temperature and the pressure is adjusted to the target value (e.g., NVT and NPT ensembles). scielo.br After equilibration, the production phase of the MD simulation is run for a duration sufficient to sample the phenomena of interest, which can range from nanoseconds to microseconds. nih.govnih.gov

Analysis of the resulting trajectory provides a wealth of information about the dynamic behavior and intermolecular interactions of this compound. The root-mean-square deviation (RMSD) of the molecule's atoms can be monitored to assess conformational stability. acs.org The root-mean-square fluctuation (RMSF) can highlight the flexibility of different parts of the molecule. nih.gov

To understand the interactions between molecules, the radial distribution function (RDF) is a key analytical tool. academie-sciences.fr The RDF describes how the density of surrounding atoms varies as a function of distance from a central atom. For example, an RDF calculated between the nitrogen atoms of the imidazole ring and hydrogen atoms of a protic solvent like water would reveal the presence and strength of hydrogen bonds. researchgate.net Similarly, RDFs involving the chlorine atom can elucidate its role in halogen bonding or other electrostatic interactions.

The dynamic properties of the molecule, such as its translational motion, can be quantified by calculating the diffusion coefficient from the mean-squared displacement over time. This provides insight into the mobility of the molecule within its environment. Furthermore, analysis of the hydrogen bond network, including the number and lifetime of hydrogen bonds, can offer a detailed picture of the specific intermolecular interactions that govern the properties of the system. academie-sciences.fr

While awaiting specific experimental or computational studies on this compound, the established methodologies of molecular dynamics simulations provide a robust framework for its future investigation. The insights gained from such studies would be invaluable for understanding its physicochemical properties and its interactions in various chemical and biological contexts.

Illustrative Data from a Hypothetical MD Simulation

The following table represents the type of data that would be generated from a molecular dynamics simulation of this compound in a water solvent. This data is for illustrative purposes only and is not derived from actual simulation results.

| Property | Hypothetical Value | Description |

| Diffusion Coefficient (D) | 2.5 x 10⁻⁵ cm²/s | Quantifies the translational mobility of the molecule in the solvent. |

| Average Number of Hydrogen Bonds | 1.8 | The average number of hydrogen bonds between a single this compound molecule and surrounding water molecules. |

| Radial Distribution Function (g(r)) Peak for N...H-O (water) | r = 2.8 Å, g(r) = 2.1 | Indicates a high probability of finding a water hydrogen atom at a distance of 2.8 Å from an imidazole nitrogen, suggesting a strong hydrogen bonding interaction. |

| Solvent Accessible Surface Area (SASA) | 180 Ų | The surface area of the molecule that is accessible to the solvent, indicating its exposure to the surrounding environment. acs.org |

Applications of 4 Chloro 1 Ethyl 1h Imidazole in Chemical Science and Technology

Role as a Key Synthetic Building Block and Intermediate

The reactivity of the chloro- and ethyl-substituted imidazole (B134444) core makes 4-Chloro-1-ethyl-1H-imidazole a highly versatile intermediate in organic synthesis. The presence of the chlorine atom, a good leaving group, allows for a variety of substitution reactions, while the N-ethyl group influences the compound's solubility and electronic properties.

Synthesis of Complex Heterocyclic Systems

This compound serves as a crucial starting material for the synthesis of more complex, fused heterocyclic systems. The reactive chlorine atom at the C4 position is amenable to displacement by various nucleophiles, paving the way for the construction of novel ring systems with potential biological activities. For instance, through palladium-catalyzed cross-coupling reactions, the chloro substituent can be replaced with aryl, heteroaryl, or alkyl groups, leading to the formation of polysubstituted imidazoles. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds for drug discovery. nih.govmdpi.com

Furthermore, the imidazole ring itself can undergo various transformations. The nitrogen atoms can be further alkylated or acylated, and the carbon atoms of the ring can participate in cyclization reactions to form bicyclic and polycyclic heterocyclic compounds. These complex structures are often investigated for their potential as pharmaceuticals and agrochemicals. mdpi.comscispace.com

Precursor for Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of diverse compounds is essential for high-throughput screening. This compound is an ideal scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. scispace.com

The reactivity of the C-Cl bond allows for the parallel synthesis of a wide range of derivatives. By reacting this compound with a library of different nucleophiles, such as amines, thiols, or alcohols, a diverse set of 4-substituted-1-ethyl-1H-imidazoles can be generated. Similarly, a library of boronic acids can be employed in Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents at the 4-position. This approach enables the efficient exploration of the chemical space around the imidazole core, facilitating the discovery of new compounds with desired properties. eurekaselect.com

Coordination Chemistry and Ligand Design

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent coordinating agents for metal ions. This property has led to its use in the design of novel ligands for various applications in coordination chemistry.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are widely used as ligands in the synthesis of MOFs due to their ability to bridge metal centers. researchgate.net While specific research on this compound in MOF synthesis is not extensively documented, the general principles of imidazole-based MOFs suggest its potential utility.

The nitrogen atoms of the imidazole ring can coordinate to metal ions, forming extended network structures. The ethyl group can influence the porosity and dimensionality of the resulting framework, while the chloro group could potentially be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. Imidazole-containing MOFs have shown promise in applications such as gas storage, separation, and catalysis.

Ligands in Transition Metal Catalysis for Organic Transformations

Transition metal complexes containing imidazole-based ligands are important catalysts for a wide range of organic transformations. rsc.org The electronic properties of the imidazole ligand, which can be tuned by substituents, play a crucial role in the activity and selectivity of the metal catalyst.

This compound can act as a ligand for various transition metals, such as palladium, copper, and nickel. The resulting metal complexes can be employed as catalysts in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. youtube.com The presence of the electron-withdrawing chloro group and the electron-donating ethyl group on the imidazole ring can modulate the electronic environment of the metal center, thereby influencing the catalytic performance. The design of chiral ligands derived from this compound could also lead to the development of catalysts for asymmetric synthesis.

Advanced Materials Science Applications

The unique combination of a heterocyclic ring, a halogen atom, and an alkyl chain in this compound makes it a promising candidate for the development of advanced materials with tailored properties.

Derivatives of this compound can be explored for their potential in the synthesis of ionic liquids. Imidazolium (B1220033) salts, formed by the quaternization of the imidazole nitrogen, are a well-known class of ionic liquids with applications as environmentally friendly solvents and electrolytes. The nature of the substituents on the imidazole ring significantly impacts the physical and chemical properties of the resulting ionic liquid.

Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to the development of functional polymers with interesting thermal, electronic, or self-assembly properties. The imidazole unit can provide sites for hydrogen bonding and metal coordination, influencing the macroscopic properties of the material.

While direct and extensive research on the applications of this compound is still an evolving area, its versatile chemical nature and the established importance of substituted imidazoles in various scientific fields strongly suggest its significant potential as a key building block and functional component in the advancement of chemical science and technology.

Components in Functional Polymers and Copolymers

While specific data on the homopolymerization of this compound is not extensively documented in public literature, the broader class of imidazole-containing polymers and poly(ionic liquid)s (PILs) provides a strong indication of its potential. Imidazole moieties are incorporated into polymer backbones to impart a range of functionalities, including ionic conductivity, thermal stability, and specific chemical reactivity.

The presence of the ethyl group at the N1 position of the imidazole ring in this compound makes it a suitable candidate for the synthesis of imidazolium-based ionic liquid monomers. These monomers can then be polymerized to form poly(ionic liquid)s. PILs are a class of polymers that have an ionic liquid species covalently attached to the polymer chain. They are explored for a variety of applications, including as polymer electrolytes in batteries and as materials for gas separation membranes.

The chloro-substituent at the C4 position is expected to influence the properties of the resulting polymers in several ways:

Reactivity: The chlorine atom can serve as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain.

Electronic Properties: The electron-withdrawing nature of the chlorine atom can alter the electronic properties of the imidazole ring, which in turn can affect the ionic conductivity and electrochemical stability of the resulting PIL.

Intermolecular Interactions: The presence of the chloro group can influence polymer chain packing and intermolecular interactions, potentially affecting the material's mechanical and thermal properties.

Copolymerization of an ionic liquid monomer derived from this compound with other vinyl monomers is a strategy to fine-tune the properties of the final material. For instance, copolymerization with hydrophobic monomers could be used to control the polymer's solubility and moisture uptake, which are critical parameters for electrochemical device applications.

| Monomer/Precursor | Potential Polymer Type | Key Functional Groups | Anticipated Properties |

| This compound | Poly(ionic liquid)s (PILs) | Imidazolium cation, Chloro-substituent | Ionic conductivity, Thermal stability, Chemical reactivity |

| This compound | Copolymers | Imidazolium cation, Chloro-substituent, Co-monomer functionalities | Tunable solubility, mechanical strength, and electrochemical properties |

Materials with Specific Electronic, Optical, or Magnetic Properties

Imidazole derivatives are known to be integral components of materials with interesting electronic and optical properties. The imidazole ring is an electron-rich heterocyclic system, and its electronic properties can be readily modified by the introduction of substituents.

The presence of a chlorine atom on the imidazole ring of this compound is significant. Halogen substitution is a common strategy in materials science to tune the electronic energy levels (HOMO and LUMO) of organic molecules. This tuning can influence the material's absorption and emission of light, as well as its charge transport characteristics. Therefore, polymers or materials incorporating the this compound unit could potentially be developed for applications in:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers.

Organic Photovoltaics (OPVs): As electron-donor or electron-acceptor materials.

Sensors: Where changes in the electronic or optical properties upon interaction with an analyte can be used for detection.

While there is a lack of specific reports on the magnetic properties of materials derived from this compound, the broader field of organic magnetic materials often relies on the precise control of molecular structure and intermolecular interactions to achieve magnetic ordering. The defined stereochemistry and potential for forming specific intermolecular arrangements through the imidazole and chloro- groups could make this compound a subject of interest in this exploratory area of materials science.

| Material Property | Role of this compound | Potential Applications |

| Electronic | Modification of HOMO/LUMO energy levels, charge transport | OLEDs, OPVs, Organic field-effect transistors (OFETs) |

| Optical | Tuning of absorption and fluorescence spectra | Fluorescent probes, Optical sensors |

| Magnetic | Potential for ordered molecular packing | Spintronics, Data storage (speculative) |

Agrochemical and Industrial Chemical Applications

The imidazole scaffold is a common feature in a variety of biologically active molecules and industrial chemicals. The specific substitution pattern of this compound suggests its potential utility in these sectors.

Precursors for Agrochemically Active Compounds (e.g., fungicides)

The imidazole ring is a key component in many successful fungicides. A significant number of these agrochemicals are chlorinated derivatives of imidazole. The chlorine atom often plays a crucial role in the biological activity of the molecule, enhancing its efficacy and stability.

Well-known imidazole fungicides include:

Imazalil: A post-harvest fungicide used on fruits and vegetables.

Prochloraz: A broad-spectrum fungicide used on cereals. nih.gov

Clotrimazole: Used in agriculture as well as in human and veterinary medicine.

The fungicidal activity of many imidazole-based compounds stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The specific substituents on the imidazole ring are critical for the molecule's ability to bind to the target enzyme, cytochrome P450 14α-demethylase.

Given this context, this compound represents a valuable starting material for the synthesis of novel fungicidal compounds. The chloro- and ethyl- groups provide specific steric and electronic properties that can be exploited in the design of new active ingredients with potentially improved efficacy, spectrum of activity, or environmental profile. Research in this area would involve using this compound as a building block to be further functionalized to create more complex molecules for biological screening. ias.ac.in

| Agrochemical Class | Role of Imidazole Core | Significance of Chloro-Substituent | Potential Application of this compound |

| Fungicides | Essential for binding to the target enzyme | Often enhances biological activity and stability | Precursor for the synthesis of new fungicidal agents |

Role in Industrial Chemical Processes

Beyond agrochemicals, imidazole and its derivatives find use in a range of industrial applications. The properties of this compound make it a candidate for several of these roles:

Catalysts and Ligands: The nitrogen atoms in the imidazole ring can act as ligands, coordinating to metal centers to form catalysts for a variety of organic reactions. The electronic and steric environment of the imidazole ring, influenced by the chloro and ethyl groups, can be used to tune the activity and selectivity of such catalysts.

Epoxy Resin Curing Agents: Imidazoles are widely used as curing agents for epoxy resins. They can act as both initiators for anionic polymerization and as catalysts for the epoxy-hydroxyl reaction. The specific substitution on the imidazole ring can affect the curing kinetics and the properties of the final cured product.

Intermediates in Organic Synthesis: As a functionalized heterocyclic compound, this compound can serve as a versatile intermediate in the synthesis of more complex molecules for various industries, including pharmaceuticals and specialty chemicals.

| Industrial Application | Function of Imidazole Derivative | Potential Role of this compound |

| Corrosion Inhibition | Forms a protective film on metal surfaces | Active ingredient in corrosion inhibitor formulations |

| Catalysis | Ligand for metal-based catalysts | Component of catalysts for organic synthesis |

| Polymer Chemistry | Curing agent for epoxy resins | Control of curing process and final polymer properties |

| Organic Synthesis | Versatile chemical building block | Intermediate for the production of specialty chemicals |

Structure Reactivity Relationship Studies and Derivative Design

Influence of Substituents on Reaction Selectivity and Efficiency

The reactivity of the 4-Chloro-1-ethyl-1H-imidazole core is significantly influenced by the nature of the substituents at other positions on the imidazole (B134444) ring. These substituents can alter the electron density of the ring, sterically hinder or facilitate reactions, and direct the regioselectivity of further functionalization.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have a profound impact on the nucleophilicity and electrophilicity of the imidazole ring. For instance, the presence of an EWG, such as a nitro group, at the C2 or C5 position would decrease the electron density of the imidazole ring, making it less susceptible to electrophilic attack but more reactive towards nucleophilic aromatic substitution of the chlorine atom at C4. Conversely, an EDG, like an amino or methoxy (B1213986) group, would increase the ring's electron density, enhancing its nucleophilicity and facilitating electrophilic substitution reactions.

The efficiency of synthetic reactions involving this compound is also dictated by the steric bulk of neighboring groups. Large, sterically demanding substituents can impede the approach of reagents, thereby lowering reaction rates and yields. This steric hindrance can, however, be exploited to enhance reaction selectivity by favoring attack at less hindered positions.

| Substituent Type | Position | Expected Effect on Reactivity at C4 | Influence on Reaction Efficiency |

| Electron-Withdrawing (e.g., -NO₂) | C2, C5 | Increases susceptibility to nucleophilic substitution | May require harsher reaction conditions |

| Electron-Donating (e.g., -NH₂) | C2, C5 | Decreases susceptibility to nucleophilic substitution | May increase rates of electrophilic attack on the ring |

| Sterically Bulky (e.g., -t-butyl) | C2, C5 | Can hinder nucleophilic attack at C4 | Can decrease reaction rates due to steric hindrance |

| Halogen (e.g., -Br) | C2, C5 | Inductive electron withdrawal, weak resonance donation | Can serve as a handle for further cross-coupling reactions |

Design and Synthesis of Analogues with Modified Electronic and Steric Properties

The rational design and synthesis of this compound analogues with tailored electronic and steric profiles are crucial for developing compounds with specific functionalities. By strategically introducing different substituents, the chemical and physical properties of the parent molecule can be fine-tuned.

Modification of Electronic Properties:

To modulate the electronic character of the imidazole ring, analogues can be synthesized with various electron-donating or electron-withdrawing substituents. For example, the introduction of an amino group at the C5 position would create a more electron-rich system, potentially enhancing its activity in certain biological contexts or altering its coordination properties with metal ions. Conversely, the synthesis of a derivative with a cyano or trifluoromethyl group at the C2 position would result in a more electron-deficient ring, which could be advantageous for applications requiring enhanced stability towards oxidation or specific reactivity in nucleophilic substitution reactions.

Modification of Steric Properties:

The steric environment around the this compound core can be systematically altered by introducing substituents of varying sizes. For instance, replacing the ethyl group at the N1 position with larger alkyl groups like isopropyl or tert-butyl would increase steric bulk around one of the nitrogen atoms. This can influence the regioselectivity of subsequent reactions and affect the binding affinity of the molecule to biological targets. Similarly, introducing bulky groups at the C5 position can shield the C4-chloro substituent, thereby influencing its reactivity.

| Analogue | Modifying Substituent | Intended Property Change | Potential Synthetic Approach |

| 1-Ethyl-4-chloro-5-nitro-1H-imidazole | -NO₂ at C5 | Increased electrophilicity of the ring | Nitration of this compound |

| 1-tert-Butyl-4-chloro-1H-imidazole | -C(CH₃)₃ at N1 | Increased steric hindrance at N1 | Alkylation of 4-chloro-1H-imidazole with a tert-butyl halide |

| 1-Ethyl-4-chloro-5-amino-1H-imidazole | -NH₂ at C5 | Increased nucleophilicity of the ring | Reduction of the corresponding 5-nitro derivative |

| 1-Ethyl-4-phenyl-1H-imidazole | Phenyl group at C4 | Altered electronic and steric properties | Suzuki or Stille coupling of this compound |

Regioselectivity Control in Further Functionalization of this compound

Controlling the regioselectivity of reactions is paramount when further functionalizing the this compound scaffold. The inherent electronic properties of the imidazole ring, coupled with the directing effects of existing substituents, determine the position of subsequent chemical modifications.

The C2 and C5 positions of the 1-ethyl-1H-imidazole ring are the most susceptible to electrophilic attack due to the directing effect of the nitrogen atoms. However, in this compound, the C4 position is already occupied. Therefore, electrophilic substitution would be expected to occur preferentially at the C5 position, and to a lesser extent at the C2 position, depending on the reaction conditions and the nature of the electrophile.

For nucleophilic substitution reactions, the primary site of reactivity is the carbon atom bearing the chloro group (C4). The efficiency of this substitution can be modulated by the electronic nature of other substituents on the ring, as discussed previously.

Directed metalation is a powerful strategy for achieving high regioselectivity. The use of a directing group, often the N-ethyl group itself or another strategically placed functional group, can direct a strong base (like an organolithium reagent) to deprotonate a specific carbon atom, typically C2 or C5. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent at a defined position. For instance, lithiation of a protected 1-ethyl-4-chloroimidazole derivative could potentially occur at the C2 or C5 position, allowing for the introduction of a variety of functional groups with high regiocontrol.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer another avenue for regioselective functionalization. The chloro substituent at the C4 position can serve as a handle for these reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at this position with high specificity. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.

| Reaction Type | Expected Regioselectivity | Controlling Factors |

| Electrophilic Aromatic Substitution | C5 > C2 | Nature of the electrophile, steric hindrance, solvent |

| Nucleophilic Aromatic Substitution | C4 | Electronic nature of other ring substituents, leaving group ability |

| Directed Ortho-Metalation | C2 or C5 | Directing group, base, temperature, quenching electrophile |

| Cross-Coupling (e.g., Suzuki) | C4 | Catalyst system, boronic acid/ester, reaction conditions |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of substituted imidazoles is a well-established field, yet there remains a significant opportunity for the development of more environmentally benign and efficient methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research will likely focus on "green chemistry" principles to synthesize 4-Chloro-1-ethyl-1H-imidazole.

Key areas of exploration include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, which reduces solvent waste, energy consumption, and purification efforts. rsc.orgorganic-chemistry.org Researchers are investigating multi-component reactions where an aldehyde, a primary amine, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles in a single step. organic-chemistry.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. nih.gov The application of microwave irradiation for the synthesis of this compound could offer a more sustainable alternative to conventional heating. nih.gov

Electrochemical Methods: Anodic transformations offer a reagent-free approach to certain synthetic steps, such as desulfurization, providing a cleaner reaction profile. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes. This would be particularly advantageous for industrial-scale production.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| One-Pot Reactions | Reduced solvent usage, lower energy costs, simplified workup. |

| Microwave-Assisted Chemistry | Accelerated reaction rates, improved yields, enhanced purity. nih.gov |

| Electrochemical Synthesis | Avoidance of hazardous oxidizing/reducing agents, high selectivity. organic-chemistry.org |

| Continuous Flow Chemistry | Enhanced safety, precise process control, seamless scalability. |

Development of New Catalytic Systems Incorporating Imidazole (B134444) Derivatives

Imidazole derivatives are crucial precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. Future research could position this compound as a key building block for novel catalytic systems. The electronic properties of the imidazole ring can be finely tuned by its substituents, and the chloro and ethyl groups on this specific molecule offer a unique electronic and steric profile.

Prospective research in this area includes:

N-Heterocyclic Carbene (NHC) Ligands: The synthesis of an NHC from this compound would introduce a ligand with specific electronic features due to the electron-withdrawing chlorine atom. This could modulate the catalytic activity of transition metals (e.g., palladium, ruthenium, copper) in cross-coupling reactions, metathesis, and polymerization.

Organocatalysis: Imidazole-based structures can themselves act as organocatalysts. Research could explore the use of this compound or its derivatives in promoting various organic transformations.

Ionic Liquids: Imidazolium (B1220033) salts, derived from compounds like this compound, are a class of ionic liquids. rsc.org These can serve as environmentally friendly solvents and catalysts in a range of chemical processes. rsc.org

Advanced Computational Predictions for Complex Reactivity and Properties

Computational chemistry provides invaluable insights into molecular structure, reactivity, and properties, guiding experimental work and accelerating discovery. Advanced computational models can be applied to this compound to predict its behavior and potential applications.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to investigate the molecule's electronic structure, molecular geometry, and spectroscopic signatures. tandfonline.comrsc.org This can help in understanding its reactivity, stability, and potential interaction with other molecules. tandfonline.comnih.gov

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets like proteins and enzymes. rsc.orgtandfonline.comnih.gov This is a crucial step in rational drug design.

Reaction Mechanism Prediction: Computational modeling can elucidate the pathways of potential reactions involving this compound, helping to optimize reaction conditions and predict the formation of side products.

ADME-Tox Predictions: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of derivatives, which is essential for developing new pharmaceutical compounds. rsc.org

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure and geometry optimization. tandfonline.comrsc.org | HOMO-LUMO gap, molecular electrostatic potential, reactivity sites. rsc.org |

| Molecular Docking | Simulating binding to biological targets. rsc.orgnih.gov | Binding affinity scores, interaction modes. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule. | Conformational stability, interaction with solvents. tandfonline.com |

| ADME-Tox Prediction | In silico pharmacokinetic and toxicity screening. rsc.org | Bioavailability, potential toxicity risks. |

Discovery of Unexplored Applications in Emerging Chemical Technologies

While imidazole derivatives are already used in pharmaceuticals, agriculture, and materials science, the unique substitution pattern of this compound may lend itself to novel applications in emerging fields. chemicalbook.comnbinno.comtsijournals.com

Potential areas for exploration include:

Materials Science: Imidazole-based compounds are used in the synthesis of metal-organic frameworks (MOFs) and functionalized polymers. chemicalbook.com The specific structure of this compound could be leveraged to create materials with tailored properties for gas storage, separation, or sensing.

Pharmaceuticals: As a building block, this compound could be used to synthesize new active pharmaceutical ingredients (APIs). chemicalbook.com The imidazole core is a common feature in many drugs, and the chloro- and ethyl- substituents could be key to developing compounds for infectious diseases, cancer, or neurological disorders. nih.govchemicalbook.com

Agrochemicals: Similar to its role in pharmaceuticals, the structural motifs of this compound could be incorporated into new generations of fungicides, herbicides, or pesticides with improved efficacy and environmental profiles.

Ionic Liquids: The development of imidazolium salts from this compound could lead to new ionic liquids with specific properties, such as thermal stability or miscibility, for use as green solvents in chemical synthesis or in electrochemical devices like batteries and capacitors. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-ethyl-1H-imidazole?

The synthesis typically involves cyclization and substitution reactions. A foundational approach includes:

- Cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., using Lewis acids like ZnCl₂) to form the imidazole core .

- Chlorination at the 4-position using reagents like POCl₃ or SOCl₂, followed by alkylation with ethylating agents (e.g., ethyl iodide) to introduce the 1-ethyl substituent .

- Purification via recrystallization or column chromatography to isolate the target compound.

Q. How can researchers validate the molecular structure of this compound?

Key characterization methods include:

- X-ray crystallography using programs like SHELXL for small-molecule refinement to confirm bond lengths, angles, and stereochemistry .

- NMR spectroscopy : - and -NMR to verify substituent positions and electronic environments (e.g., downfield shifts for chlorine and ethyl groups) .

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity of chlorinated imidazoles.

- Avoid exposure to moisture, as some intermediates may release HCl .

- Follow guidelines for waste disposal of halogenated organic compounds .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve alkylation rates compared to protic solvents .

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side reactions .

Q. How do electronic effects influence the reactivity of this compound in substitution reactions?

- The electron-withdrawing chlorine at the 4-position activates the imidazole ring for nucleophilic aromatic substitution (NAS) at adjacent positions.

- Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

- Experimental validation via competitive reactions with amines or thiols under varying pH conditions .

Q. What strategies resolve contradictions in reported reaction conditions for imidazole derivatives?

- Comparative studies : Replicate conflicting protocols (e.g., HCl vs. H₂SO₄ as acid catalysts) while controlling variables like temperature and solvent .

- Meta-analysis of literature : Identify trends in successful syntheses of structurally analogous compounds (e.g., 4-(4-Chloro-phenyl)-1H-imidazoles) .

- Machine learning tools can correlate reaction parameters with yields to identify optimal conditions .

Q. How can hydrogen bonding patterns in this compound crystals inform material design?

- Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings) in crystallographic data .

- Thermogravimetric analysis (TGA) assesses stability, while solubility studies link intermolecular interactions to solvent compatibility .

- Modify substituents (e.g., replacing ethyl with bulkier groups) to alter packing efficiency and mechanical properties .

Q. What in silico and experimental approaches are used to study the bioactivity of this compound?

- Molecular docking : Screen against target enzymes (e.g., cytochrome P450) using software like AutoDock to predict binding affinities .

- Enzyme inhibition assays : Measure IC₅₀ values in vitro under physiological pH and temperature .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with varied substituents (e.g., fluoro, nitro) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.